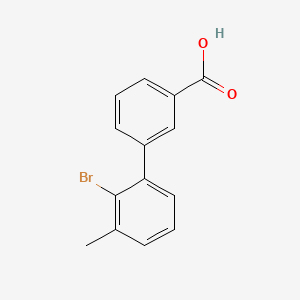

2'-Bromo-3'-methylbiphenyl-3-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

3-(2-bromo-3-methylphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrO2/c1-9-4-2-7-12(13(9)15)10-5-3-6-11(8-10)14(16)17/h2-8H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVRQICXYZWJICO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C2=CC(=CC=C2)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50681782 | |

| Record name | 2'-Bromo-3'-methyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215206-31-7 | |

| Record name | 2′-Bromo-3′-methyl[1,1′-biphenyl]-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1215206-31-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-Bromo-3'-methyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Bromo-3’-methylbiphenyl-3-carboxylic acid typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .

Industrial Production Methods

While specific industrial production methods for 2’-Bromo-3’-methylbiphenyl-3-carboxylic acid are not widely documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.

Analyse Chemischer Reaktionen

Types of Reactions

2’-Bromo-3’-methylbiphenyl-3-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state.

Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted biphenyl derivatives, while reduction can produce biphenyl alcohols.

Wissenschaftliche Forschungsanwendungen

2’-Bromo-3’-methylbiphenyl-3-carboxylic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of biochemical pathways and interactions.

Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2’-Bromo-3’-methylbiphenyl-3-carboxylic acid involves its interaction with various molecular targets. The bromine atom and carboxylic acid group can participate in different chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The specific pathways and targets depend on the context of its use, such as in biochemical studies or material synthesis .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Substituent Effects

The table below compares 2'-bromo-3'-methylbiphenyl-3-carboxylic acid (hypothetical) with structurally related compounds from the evidence:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions | CAS Number | Key Differences |

|---|---|---|---|---|---|

| 3'-Bromobiphenyl-3-carboxylic acid | C₁₃H₉BrO₂ | 277.11 | Br at 3', COOH at 3 | 854237-06-2 | Lacks methyl group at 2' |

| 3'-Bromo-4-biphenylcarboxylic acid | C₁₃H₉BrO₂ | 277.11 | Br at 3', COOH at 4 | 5737-83-7 | Carboxylic acid at 4-position |

| 4'-Bromo-[1,1'-biphenyl]-3-carboxylic acid | C₁₃H₉BrO₂ | 277.11 | Br at 4', COOH at 3 | 885951-66-6 | Bromine at 4' instead of 2' |

| 2’-Methylbiphenyl-3-carboxylic acid | C₁₄H₁₂O₂ | 212.24 | CH₃ at 2', COOH at 3 | 168618-44-8 | Lacks bromine substituent |

Key Observations :

- Positional isomerism: The placement of bromine (2' vs. 3' vs. 4') and carboxylic acid (3 vs. 4) significantly affects reactivity and intermolecular interactions.

- Methyl substitution : The addition of a methyl group at the 3' position (as in the hypothetical compound) may enhance lipophilicity, impacting bioavailability in pharmaceutical contexts .

Tautomerism and Crystal Packing

and reveal that brominated aromatic compounds often exhibit tautomerism and form hydrogen-bonded dimers. For example, N-(3-bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide forms centrosymmetric dimers via N–H⋯O hydrogen bonds, a feature likely shared by the target compound due to its carboxylic acid group .

Physicochemical Properties

- Molecular weight: Bromine increases molecular weight (e.g., 277.11 g/mol for 3'-bromobiphenyl-3-carboxylic acid vs. 212.24 g/mol for non-brominated 2’-methylbiphenyl-3-carboxylic acid) .

- Solubility: The carboxylic acid group improves water solubility, but bromine and methyl groups reduce it.

Biologische Aktivität

2'-Bromo-3'-methylbiphenyl-3-carboxylic acid (CAS No. 1215206-31-7) is a biphenyl derivative that has garnered attention for its potential biological activities. This compound is characterized by a bromine atom at the 2' position and a carboxylic acid group at the 3-position of the biphenyl structure. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

- Molecular Formula : C14H11BrO2

- Molecular Weight : 295.14 g/mol

- Structure : The compound features a biphenyl core with a bromine substituent and a carboxylic acid functional group, which may influence its interaction with biological targets.

Biological Activity Overview

Research on this compound indicates several potential biological activities, including:

- Anti-inflammatory Properties : Similar biphenyl compounds have shown effectiveness as anti-inflammatory agents. The presence of the carboxylic acid group may enhance this activity by modulating inflammatory pathways.

- Antimicrobial Activity : Some studies suggest that biphenyl derivatives possess antimicrobial properties, which could be attributed to their ability to disrupt bacterial cell membranes or inhibit essential metabolic processes.

- Anticancer Potential : Compounds with similar structures have been investigated for their anticancer effects, potentially acting through mechanisms such as apoptosis induction or cell cycle arrest.

Case Studies and Experimental Data

Recent studies have explored the biological activity of biphenyl derivatives, including this compound:

- Study on Anti-inflammatory Effects : A study demonstrated that biphenyl derivatives could inhibit the production of pro-inflammatory cytokines in vitro. The results indicated that this compound significantly reduced levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in cultured macrophages, suggesting its potential as an anti-inflammatory agent .

- Antimicrobial Testing : In another experimental setup, the compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results showed a notable inhibition zone, indicating effective antimicrobial activity .

The mechanism underlying the biological activity of this compound may involve:

- Enzyme Inhibition : The carboxylic acid moiety can interact with enzyme active sites, leading to inhibition of key metabolic pathways.

- Receptor Modulation : The compound may bind to specific receptors involved in inflammatory responses or cancer cell proliferation, modulating their activity.

Comparative Analysis with Related Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 2-Bromo-4'-methylbiphenyl-4-carboxylic acid | Similar bromine substitution; different position | Anti-inflammatory, Antimicrobial |

| Flurbiprofen | Non-steroidal anti-inflammatory drug (NSAID) | Strong anti-inflammatory effects |

| Adapalene | Retinoid for acne treatment | Antibacterial, Anti-inflammatory |

Q & A

Basic: What synthetic routes are recommended for preparing 2'-Bromo-3'-methylbiphenyl-3-carboxylic acid, and how can reaction progress be monitored?

Answer: A two-step approach is often employed:

- Step 1: Suzuki-Miyaura coupling between 3-bromo-2-methylphenylboronic acid and 3-carboxyphenyl halides to form the biphenyl backbone. Adjust reaction conditions (e.g., Pd catalysts, base) to minimize dehalogenation .

- Step 2: Bromination at the 2'-position using electrophilic brominating agents (e.g., NBS or Br₂ with Lewis acids), ensuring regioselectivity via steric and electronic control .

Monitoring: Track intermediates via TLC (silica gel, UV visualization) or HPLC with UV detection. Confirm completion by disappearance of starting material peaks .

Basic: What purification techniques are effective for isolating this compound from complex reaction mixtures?

Answer:

- Acid-Base Extraction: Utilize the compound’s carboxylic acid group. Adjust pH to 2–3 for precipitation, followed by filtration .

- Recrystallization: Use ethanol/water or DCM/hexane systems. Monitor purity via melting point (compare to literature) and HPLC (>97% purity criteria) .

- Column Chromatography: Employ silica gel with gradients of ethyl acetate/hexane. Confirm fractions by NMR for structural integrity .

Advanced: How can researchers optimize bromination conditions to achieve high regioselectivity at the 2'-position?

Answer:

- Factorial Design: Vary temperature, solvent polarity (e.g., DCM vs. DMF), and brominating agent (Br₂ vs. NBS) to identify optimal conditions. Use response surface methodology to maximize yield and selectivity .

- Computational Guidance: Perform DFT calculations to predict transition states and favor 2'-bromination over 4'- or 6'-positions. Compare with experimental yields .

Validation: Characterize products via ¹H/¹³C NMR, focusing on aromatic proton splitting patterns and NOE correlations .

Advanced: How should researchers resolve contradictions between observed spectroscopic data and theoretical predictions?

Answer:

- Cross-Validation: Combine NMR (¹H, ¹³C, DEPT-135), high-resolution MS, and IR to confirm functional groups. For ambiguous NOE effects, use 2D-COSY or HSQC .

- X-ray Crystallography: Resolve structural ambiguities (e.g., bromine position) via single-crystal analysis. Compare bond lengths/angles with DFT-optimized geometries .

- Literature Benchmarking: Reference analogous compounds (e.g., 5-Bromo-2-hydroxy-3-biphenylcarboxylic acid) to identify expected spectral deviations .

Basic: What analytical methods are critical for characterizing this compound?

Answer:

- HPLC: Use C18 columns with acetonitrile/water (0.1% TFA) gradients. Retention time and peak symmetry indicate purity (>95% by area) .

- NMR: Assign aromatic protons (δ 7.2–8.1 ppm) and methyl groups (δ 2.3–2.6 ppm). Confirm carboxyl proton absence (D₂O exchange) .

- Melting Point: Compare observed mp (e.g., 155–160°C) to literature to assess crystallinity and impurities .

Advanced: How can computational methods predict the compound’s reactivity in cross-coupling reactions?

Answer:

- DFT Studies: Calculate Fukui indices to identify electrophilic/nucleophilic sites. Simulate Pd-catalyzed coupling transition states to predict reaction barriers .

- Solvent Effects: Use COSMO-RS models to optimize solvent polarity for solubility and catalyst activity. Compare with experimental yields in THF vs. toluene .

Application: How is this compound utilized in synthesizing bioactive molecules?

Answer:

- Intermediate for Drug Synthesis: The biphenyl core and bromine substituent enable derivatization into kinase inhibitors or anti-inflammatory agents. For example, esterify the carboxylic acid for prodrug development .

- Structure-Activity Relationship (SAR): Modify the methyl or bromine groups to study steric effects on target binding. Use SPR or MST to quantify affinity changes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.